molecular formula C9H10BrNO2 B1428370 Ethyl 3-amino-5-bromobenzoate CAS No. 690260-95-8

Ethyl 3-amino-5-bromobenzoate

Cat. No. B1428370
M. Wt: 244.08 g/mol
InChI Key: AGSSVQHQCFMXHB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives . It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-bromobenzoate consists of a benzoate group attached to an ethyl group and a bromine atom at the 3rd position and an amino group at the 5th position of the benzene ring . The molecular weight is 244.09 .

Scientific Research Applications

Synthesis and Chemical Transformation

Ethyl 3-amino-5-bromobenzoate plays a crucial role in various chemical synthesis processes. It has been used in the synthesis of different pharmacologically active derivatives, demonstrating its versatility in chemical transformations. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to ethyl 3-amino-5-bromobenzoate, has been used to produce various derivatives through bromination and reactions with nucleophiles like thiourea, diethylamine, and morpholine (Chapman et al., 1971).

Role in the Preparation of Heterocyclic Compounds

Ethyl 3-amino-5-bromobenzoate is instrumental in the preparation of heterocyclic compounds. The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, for example, led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, an important intermediate for further chemical reactions (Pokhodylo & Obushak, 2019).

Application in Organic Synthesis

This compound is also utilized in organic synthesis to create various functionalized molecules. A notable example is the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, potential inhibitors of a significant biological target, highlighting its importance in the development of bioactive molecules (Frlan, Gobec & Kikelj, 2007).

Role in Dendritic Polymer Preparation

Ethyl 3-amino-5-bromobenzoate is significant in the field of polymer science, especially in the preparation of dendritic polymers. A study demonstrated its use in synthesizing ethyl 3,5-dibromobenzoate, a key raw material for dendritic polymers, showcasing its application in advanced material science (Bi Yun-mei, 2011).

Contribution to Medicinal Chemistry

In medicinal chemistry, ethyl 3-amino-5-bromobenzoate-related compounds have been synthesized and evaluated for various pharmacological properties. For example, ITH4012, a derivative, showed promise as an acetylcholinesterase inhibitor with neuroprotective properties (Orozco et al., 2004).

Safety And Hazards

Ethyl 3-amino-5-bromobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSVQHQCFMXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-bromobenzoate

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-bromo-5-nitrobenzoate (4.4 g, 16 mmol) and tin(II) chloride (40 g, 170 mmol) in ethanol (125 ml) was heated at 80° C. for 2 hours. The mixture was cooled to room temperature and the solvent evaporated. The residue was suspended in ethyl acetate (250 ml) and washed with 2M NaOH (2×250 ml). The organic phase was washed with water, dried and evaporated to give the title compound as a yellow solid (3.6 g, 92%)
Quantity
4.4 g
Type
reactant
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40 g
Type
reactant
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Quantity
125 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-bromo-5-nitrobenzoate (17 g, 62.04 mmol) in ethanol (85 mL), was added NH4Cl solution (17 g in 85 mL water, 317.8 mmol) followed by Fe powder (27.82 g, 498.12 mmol). Resulting reaction mass was stirred at 90° C. for 1 h. On completion, reaction mass was filtered and filtrate concentrated till dryness to get solid which was dissolved in sat. sodium bicarbonate solution. Aqueous layer was extracted with ethyl acetate (3×50 mL). Combined organic layers were dried over sodium sulfate and concentrated to afford the desired compound (15 g, 99.14%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
27.82 g
Type
catalyst
Reaction Step Three
Yield
99.14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5-bromobenzoate
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Citations

For This Compound
1
Citations
Y Saito, M Satake, R Mori, M Okayasu… - Organic & …, 2020 - pubs.rsc.org
… Ethyl 3-amino-5-bromobenzoate (3), which was synthesized from 3-nitrobenzoic acid (2) using a known procedure, 15 was N-acetylated, followed by N-alkylation using a common …
Number of citations: 9 pubs.rsc.org

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